![molecular formula C13H9ClN2O2 B2800373 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol CAS No. 344948-19-2](/img/structure/B2800373.png)
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol” is a chemical compound with the CAS Number: 344948-19-2 . It has a molecular weight of 260.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol” is 1S/C13H9ClN2O2/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-7,17H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol” is a powder that is stored at room temperature . Its molecular weight is 260.68 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Phenolic Acids in Biological and Pharmacological Effects
Phenolic acids, including compounds like 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol, have been subject to extensive research due to their diverse biological and pharmacological effects. One of the most abundant and biologically active dietary polyphenols, Chlorogenic Acid (CGA), demonstrates various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. CGA has shown potential in modulating lipid metabolism and glucose, offering a basis for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA's hepatoprotective effects through the protection against chemical or lipopolysaccharide-induced injuries, and its hypocholesterolemic influence due to altered nutrient metabolism, highlight its significant impact on health and disease management (Naveed et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol are currently unknown. This compound may interact with multiple receptors or enzymes in the body, similar to many bioactive aromatic compounds
Mode of Action
It’s possible that this compound interacts with its targets through a mechanism similar to other aromatic compounds, which often bind with high affinity to their targets . The compound’s furan and pyrazole groups could potentially form hydrogen bonds or pi-stacking interactions with target proteins, influencing their activity.
Biochemical Pathways
Given the structural similarity to indole derivatives, it might influence a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Result of Action
The molecular and cellular effects of 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol are currently unclear. Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes. For instance, if it acts on enzymes involved in cell proliferation, it might have anticancer effects .
Eigenschaften
IUPAC Name |
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-7,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFZTTDBQHHVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B2800290.png)
![2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
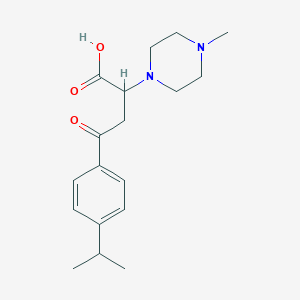

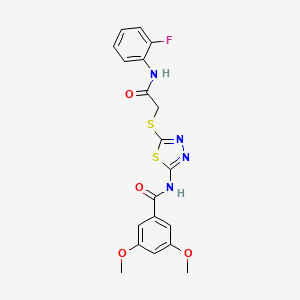
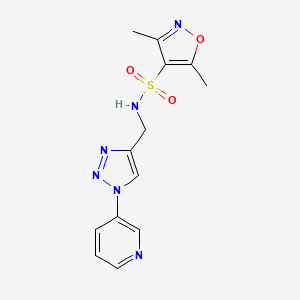
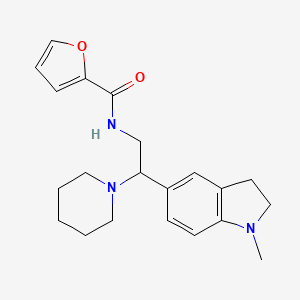

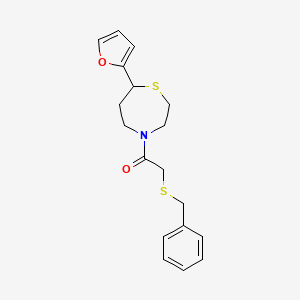
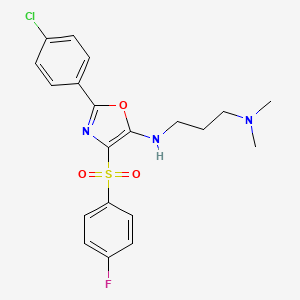
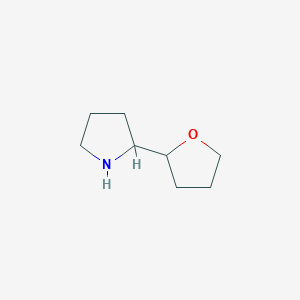
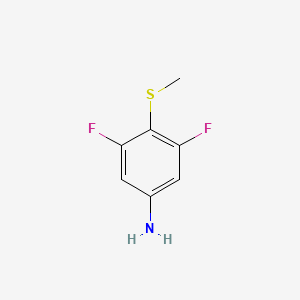
![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)
